2-Chloro-5-nitroquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-nitroquinoline and related compounds involves strategic functionalization of the quinoline nucleus. For example, synthesis routes may include nitration reactions to introduce the nitro group, followed by chlorination to attach the chloro group at specific positions on the quinoline ring. These methodologies highlight the importance of precise control over the reaction conditions to achieve the desired substitution pattern on the quinoline core (Couch et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitroquinoline is characterized by X-ray crystallography, revealing how the nitro and chloro substituents influence the overall geometry and electronic distribution of the quinoline framework. Such structural analyses contribute to understanding the compound's reactivity and interaction with other molecules (Gotoh & Ishida, 2019).
Chemical Reactions and Properties
2-Chloro-5-nitroquinoline participates in various chemical reactions, exploiting its active functional groups. For instance, it undergoes nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles, and the nitro group can be reduced to an amino group, offering pathways to synthesize a wide range of derivatives with diverse biological activities (Nishikawa et al., 1980).
Physical Properties Analysis
The physical properties of 2-Chloro-5-nitroquinoline, such as melting point, solubility, and crystalline structure, are crucial for its application in chemical syntheses and material science. These properties are influenced by the molecular structure and the intermolecular interactions present in the solid state (Gotoh & Ishida, 2020).
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-nitroquinoline, including its reactivity patterns, stability, and interaction with various reagents, are defined by the presence and positioning of the nitro and chloro groups on the quinoline ring. These properties are pivotal in its utility as a building block for the synthesis of complex molecules and in understanding its behavior in different chemical environments (Vanelle et al., 1994).
Scientific Research Applications
Bioreductive Activation Prodrug Systems : 2-aryl-5-nitroquinolines, including derivatives of 2-Chloro-5-nitroquinoline, have shown potential as bioreductive activation prodrug systems. These compounds could be useful for synthesizing fluorescent model drugs (Couch et al., 2008).
Antioxidant Properties : An anthraquinone analogue, 2-chloro-5-(methylsulfonamide) anthraquinone, has demonstrated potent antioxidant properties, which could be relevant for pharmacological applications (Lakshman et al., 2020).
Antimycotic Activity : New derivatives such as 2-chloro-3-(2-nitro)ethyl and (2-nitro)vinylquinolines have been found to possess strong antimycotic activity against various fungal pathogens (Cziáky et al., 1996).
Pharmaceutical Agent Potential : Substituted quinolines and heterocyclo[x,y-c]quinolines, which can be derivatives of 2-Chloro-5-nitroquinoline, show promise as pharmaceutical agents for diseases including malaria, heart failure, and antihypertensive treatment (Khodair et al., 1999).
Nonlinear Optical (NLO) Behavior : Compounds like 8-hydroxy-5-nitroquinoline (8H5NQ) and 5-chloro-8-hydroxyquinoline (5CL8HQ) exhibit nonlinear optical behavior and potential inhibitory activity against ACP reductase, suggesting their utility in developing NLO materials (Sureshkumar et al., 2018).
Antibacterial Activity : New 8-nitrofluoroquinolone derivatives, related to 2-Chloro-5-nitroquinoline, have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
Prodrug System for Drug Delivery : The 2-nitroimidazol-5-ylmethyl unit has potential as a general prodrug system for selective drug delivery to hypoxic tissues through bioreductive activation (Parveen et al., 1999).
Photosensitivity and Therapeutic Applications : Intramolecular proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline in acetonitrile has been observed for the first time, which could impact its photosensitivity and potential therapeutic applications (Wang et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICVTJMDHNPPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312772 | |
Record name | 2-Chloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitroquinoline | |
CAS RN |
13067-94-2 | |
Record name | 2-Chloro-5-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13067-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13067-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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